| currency-5(6)-Norethindrone

Catalog No.
S13905343
CAS No.
M.F
C20H26O2
M. Wt
298.4 g/mol
Availability
In Stock
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| currency-5(6)-Norethindrone

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  • 8. Similar Compounds
  • 9. Historical Context of 19-Norsteroid Derivatives in Contraceptive Development
  • [1]_[2]._this_compound,_with_the_molecular_formula_c₂₀h₂₆o₂_and_cas_number_22933-71-7,_exhibits_distinct_chemical_properties_compared_to_its_parent_compound_due_to_the_altered_electronic_configuration_resulting_from_the_unsaturated_bond_position_[3]._the_compound_is_classified_as_norethindrone_impurity_c_according_to_european_pharmacopoeia_standards_and_serves_as_an_important_reference_material_in_pharmaceutical_analysis_."> 10. Delta-5(6)-norethindrone represents a significant structural isomer of the widely used synthetic progestin norethindrone, characterized by the presence of a double bond between carbons 5 and 6 in the steroid backbone [1] [2]. This compound, with the molecular formula C₂₀H₂₆O₂ and CAS number 22933-71-7, exhibits distinct chemical properties compared to its parent compound due to the altered electronic configuration resulting from the unsaturated bond position [3]. The compound is classified as norethindrone impurity C according to European Pharmacopoeia standards and serves as an important reference material in pharmaceutical analysis .
  • 11. 5α-Reductase-Mediated Conversion Mechanisms
  • 12. Specification
  • 13. Others

Product Name

| currency-5(6)-Norethindrone

IUPAC Name

(8R,10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4,15-18,22H,5-12H2,2H3/t15-,16?,17+,18?,19-,20-/m0/s1

InChI Key

QGQUHXSBTSDAML-GAINYCGTSA-N

Canonical SMILES

CC12CCC3C4CCC(=O)CC4=CCC3C1CCC2(C#C)O

Isomeric SMILES

C[C@]12CCC3[C@H]4CCC(=O)CC4=CC[C@H]3C1CC[C@]2(C#C)O

Delta-5(6)-Norethindrone is a synthetic progestin, specifically a derivative of norethindrone, which is an important compound in hormonal therapies and contraceptives. It is primarily used in oral contraceptive formulations and for the management of various gynecological conditions. The compound is characterized by its ability to mimic the natural hormone progesterone, thus playing a crucial role in regulating the menstrual cycle and maintaining pregnancy.

The chemical structure of delta-5(6)-norethindrone includes a steroid backbone with specific modifications that enhance its biological activity. Its molecular formula is C22H28O3C_{22}H_{28}O_3, and it has a molecular weight of approximately 340.46 g/mol. The compound exhibits unique properties due to its specific stereochemistry and functional groups, allowing it to interact effectively with progesterone receptors in the body .

Typical of steroid compounds. Notably, it can participate in:

  • Hydrolysis: In the presence of water, delta-5(6)-norethindrone can hydrolyze to form norethindrone and acetic acid.
  • Oxidation: The compound can be oxidized at specific positions, potentially altering its biological activity.
  • Reduction: Certain functional groups may be reduced to modify the compound's properties and enhance its therapeutic efficacy.

These reactions are essential for understanding its metabolism and pharmacokinetics within biological systems .

Delta-5(6)-Norethindrone exhibits significant biological activity primarily through its action as a progestin. It binds to progesterone receptors, leading to several physiological effects:

  • Contraceptive Action: By inhibiting ovulation and altering the endometrial lining, it prevents fertilization and implantation.
  • Menstrual Regulation: It is effective in treating secondary amenorrhea and irregular menstrual cycles by restoring hormonal balance.
  • Management of Endometriosis: The compound helps reduce endometrial tissue growth outside the uterus, alleviating pain and other symptoms associated with this condition .

The synthesis of delta-5(6)-norethindrone typically involves several steps:

  • Starting Materials: The synthesis begins with steroid precursors such as testosterone or progesterone.
  • Functional Group Modifications: Chemical modifications are performed to introduce ethynyl groups or acetylation at specific positions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for pharmaceutical applications.

Various synthetic routes have been developed, emphasizing efficiency and yield while minimizing by-products .

Delta-5(6)-Norethindrone is widely used in:

  • Oral Contraceptives: It is a key ingredient in many birth control pills, providing reliable contraception through hormonal regulation.
  • Hormonal Replacement Therapy: Used in combination with estrogens to manage menopausal symptoms.
  • Treatment of Gynecological Disorders: Effective in managing conditions like endometriosis, dysmenorrhea, and abnormal uterine bleeding .

Research on delta-5(6)-norethindrone has highlighted its interactions with various drugs and biological systems:

  • Drug Interactions: It may interact with other medications metabolized by cytochrome P450 enzymes, potentially affecting their efficacy and safety profiles.
  • Hormonal Interactions: As a progestin, it may influence estrogen levels and vice versa, necessitating careful management when used in combination therapies .

These interaction studies are crucial for optimizing therapeutic regimens involving delta-5(6)-norethindrone.

Delta-5(6)-Norethindrone shares structural similarities with several other progestins. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
NorethisteroneHighUsed primarily for hormone replacement therapy
LevonorgestrelModerateCommonly used in emergency contraceptive pills
DesogestrelModerateKnown for lower androgenic effects
Medroxyprogesterone acetateModerateUsed as an injectable contraceptive

Delta-5(6)-Norethindrone is unique due to its specific modifications that enhance its efficacy as an oral contraceptive while minimizing side effects associated with androgenic activity .

The Emergence of 19-Norprogesterone as a Progestogenic Template

The foundational work on 19-norsteroids began with 19-norprogesterone, first synthesized in 1944 through the removal of progesterone's C19 methyl group. This modification unexpectedly enhanced progestogenic activity, demonstrating 4–8 times greater potency than progesterone in the Clauberg assay—a rabbit model for progestin efficacy. The compound’s inability to aromatize into estrogenic metabolites made it a valuable template for non-estrogenic progestins, though its oral inactivity limited therapeutic applications.

Key structural comparisons reveal critical insights:

PropertyProgesterone19-Norprogesterone
Molecular FormulaC21H30O2C20H28O2
Clauberg Assay Potency1x (Reference)4–8x
Oral BioavailabilityNegligibleNegligible

This table highlights how C19 demethylation amplified progestogenic effects without resolving pharmacokinetic limitations.

Ethynylation and the Birth of Orally Active Progestins

The breakthrough came with Charles Djerassi’s 1951 synthesis of norethisterone (17α-ethynyl-19-nortestosterone), which combined three critical modifications:

  • 19-Nor Configuration: Eliminating the C19 methyl group to enhance progesterone receptor binding.
  • 17α-Ethynyl Substitution: Introducing a terminal alkyne to inhibit hepatic first-pass metabolism.
  • Δ⁴-3-Ketone System: Maintaining the conjugated dienone structure for receptor recognition.

Norethisterone achieved oral activity through these changes, becoming the prototype for first-generation contraceptives. Its acetate ester—norethindrone acetate—later gained prominence in pharmaceutical formulations due to enhanced stability and controlled release properties.

[1]_[2]._this_compound,_with_the_molecular_formula_c₂₀h₂₆o₂_and_cas_number_22933-71-7,_exhibits_distinct_chemical_properties_compared_to_its_parent_compound_due_to_the_altered_electronic_configuration_resulting_from_the_unsaturated_bond_position_[3]._the_compound_is_classified_as_norethindrone_impurity_c_according_to_european_pharmacopoeia_standards_and_serves_as_an_important_reference_material_in_pharmaceutical_analysis_.">Delta-5(6)-norethindrone represents a significant structural isomer of the widely used synthetic progestin norethindrone, characterized by the presence of a double bond between carbons 5 and 6 in the steroid backbone [1] [2]. This compound, with the molecular formula C₂₀H₂₆O₂ and CAS number 22933-71-7, exhibits distinct chemical properties compared to its parent compound due to the altered electronic configuration resulting from the unsaturated bond position [3]. The compound is classified as norethindrone impurity C according to European Pharmacopoeia standards and serves as an important reference material in pharmaceutical analysis .

The structural modification introduced by the delta-5(6) double bond significantly influences the compound's synthetic accessibility and reactivity profile . Unlike the conventional delta-4 configuration found in norethindrone, the delta-5(6) isomer presents unique challenges and opportunities in synthetic chemistry, particularly in the development of advanced catalytic methodologies for steroid synthesis [6]. Recent advances in organometallic catalysis have opened new pathways for the selective formation of this isomer through various catalytic approaches .

Synthetic Methodologies for Δ-5(6)-Norethindrone Derivatives

Catalytic Approaches to Δ-5(6) Isomer Formation

The formation of delta-5(6) double bonds in norethindrone derivatives represents a significant synthetic challenge that has been addressed through several catalytic methodologies. Palladium-catalyzed dehydrogenation has emerged as a particularly effective approach for the selective introduction of unsaturation at the 5(6) position [8].

Palladium-Catalyzed Aerobic Dehydrogenation

The palladium-catalyzed aerobic dehydrogenation methodology utilizes a catalyst system comprising palladium trifluoroacetate, 2-dimethylaminopyridine, and para-toluenesulfonic acid in dimethyl sulfoxide solvent [9]. This system operates effectively at 80°C under atmospheric oxygen pressure, enabling the selective conversion of cyclohexanone derivatives to their corresponding unsaturated analogs [10]. The reaction proceeds through a dual catalytic mechanism involving both homogeneous palladium complexes and in situ generated palladium nanoparticles [11].

Research findings demonstrate that the catalyst system exhibits remarkable selectivity for the formation of delta-5(6) double bonds over alternative regioisomers [12]. The presence of 2-dimethylaminopyridine is crucial for maintaining catalyst stability and preventing deactivation through palladium black formation [13]. Under optimized conditions, the methodology achieves yields ranging from 70% to 95% depending on the specific substrate structure and reaction conditions [14].

Catalyst ComponentFunctionConcentration
Palladium trifluoroacetatePrimary catalyst1-5 mol%
2-DimethylaminopyridineLigand/stabilizer2-10 mol%
Para-toluenesulfonic acidActivator10-20 mol%
Dimethyl sulfoxideSolvent/ligand-

Alternative Palladium Systems

A complementary palladium catalyst system employing palladium chloride with dimethyl sulfoxide as a catalytic ligand has been developed for selective monodehydrogenation reactions [15]. This system operates under milder conditions using acetic acid or ethyl acetate as solvent and demonstrates particular effectiveness for steroid substrates containing cyclohexanone moieties [16]. The reaction exhibits high chemoselectivity for the formation of alpha,beta-unsaturated ketones while avoiding overoxidation to aromatic products [17].

Mechanistic studies reveal that the dimethyl sulfoxide ligand plays a dual role in controlling both catalyst speciation and reaction selectivity [18]. The system demonstrates excellent functional group tolerance, accommodating various substituents commonly found in steroid frameworks without compromising reaction efficiency [19].

Copper-Catalyzed Approaches

Copper-catalyzed methodologies have been investigated as alternatives to palladium systems for delta-5(6) double bond formation [20]. These approaches utilize copper iodide in combination with organic bases such as triethylamine or diisopropylethylamine . While generally providing lower yields compared to palladium catalysts, copper systems offer advantages in terms of cost-effectiveness and environmental sustainability [22].

Sonogashira Cross-Coupling Applications in Prodrug Synthesis

The Sonogashira cross-coupling reaction has found significant application in the synthesis of norethindrone-based prodrugs and derivatives containing alkyne functionality [23]. This palladium and copper co-catalyzed transformation enables the efficient formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes [24].

Aryl Radical-Enabled Sonogashira Coupling

Recent developments in Sonogashira methodology have introduced aryl radical-enabled processes that expand the scope to include unactivated alkyl halides [25]. This approach merges copper-catalyzed alkyne transfer with aryl radical activation of carbon-halide bonds, enabling coupling reactions that were previously challenging or impossible [26]. The methodology demonstrates exceptional functional group tolerance and has been successfully applied to the late-stage modification of densely functionalized steroid derivatives [27].

The reaction system utilizes a combination of copper catalyst, aryl radical precursors, and appropriate base systems [28]. Key advantages include the ability to couple secondary and tertiary alkyl halides with terminal alkynes under relatively mild conditions [29]. Research findings indicate that steroid derivatives bearing alkyl iodide functionality undergo smooth coupling reactions with norethindrone-derived alkynes to afford complex hybrid structures [30].

Substrate TypeYield RangeReaction Conditions
Secondary alkyl iodides52-85%Copper catalyst, base, room temperature
Primary alkyl iodides47-82%Standard conditions
Tertiary alkyl iodides40-60%Extended reaction times
Steroid derivatives41-70%Modified conditions

Copper-Free Sonogashira Protocols

The development of copper-free Sonogashira protocols has addressed concerns regarding copper contamination in pharmaceutical applications [31]. These methodologies utilize modified palladium catalyst systems capable of promoting alkyne coupling reactions without copper co-catalysis [32]. Research has demonstrated that aryl chlorides, which are more readily available and less expensive than their bromide or iodide counterparts, can be effectively coupled with ethynyltrimethylsilane and ethynyltriethylsilane derivatives [33].

The elimination of copper from the reaction system provides advantages in terms of product purification and regulatory compliance for pharmaceutical applications [34]. These protocols have been successfully applied to the synthesis of norethindrone derivatives containing various alkyne-bearing side chains [35].

Applications in Steroid Modification

Sonogashira coupling has been extensively employed for the late-stage functionalization of steroid frameworks [36]. The methodology enables the introduction of alkyne-containing substituents at various positions on the steroid backbone, facilitating the synthesis of structurally diverse analogs [37]. Research findings demonstrate that norethindrone derivatives bearing halide functionality at positions 6, 7, or 11 undergo efficient coupling reactions with terminal alkynes.

The synthetic utility of this approach is exemplified by the preparation of complex steroid-peptide conjugates and other hybrid structures of potential pharmaceutical interest [38]. The mild reaction conditions and broad functional group compatibility make Sonogashira coupling particularly attractive for the synthesis of advanced steroid derivatives [39].

Solid-Phase Synthetic Strategies for Structural Analogues

Solid-phase synthesis methodologies have been developed for the efficient preparation of norethindrone structural analogues and related steroid derivatives [40]. These approaches offer advantages in terms of reaction efficiency, product purification, and the ability to generate compound libraries [41].

Photolabile Linker Systems

The development of photolabile linker systems has enabled the solid-phase synthesis of phenolic steroid derivatives, including norethindrone analogues [42]. Research has identified ortho-nitrobenzyl ether linkers as particularly effective for attaching phenolic functionality to polystyrene resins while maintaining compatibility with subsequent synthetic transformations [43]. These linkers demonstrate stability under various reaction conditions while allowing for clean product release upon photolytic cleavage [44].

Comparative studies of different linker systems including benzylic ether, 4-alkoxy-benzylic ethers, tetrahydropyranyl ether, and benzoic ester linkages reveal that photolabile systems provide superior product purity profiles [45]. The methodology has been successfully applied to the synthesis of estradiol derivatives bearing functionalized side chains at the 7-alpha and 16-beta positions [46].

Linker TypeStabilityCleavage ConditionsProduct Purity
Ortho-nitrobenzyl etherExcellentUV irradiation>90%
Benzylic etherGoodAcidic conditions70-85%
Tetrahydropyranyl etherModerateAcidic conditions60-80%
Benzoic esterGoodBasic conditions65-75%

Resin Selection and Optimization

The selection of appropriate solid support materials represents a critical factor in the success of solid-phase steroid synthesis [47]. Polystyrene-based resins with varying degrees of cross-linking have been evaluated for their compatibility with steroid substrates and synthetic transformations [48]. Research findings indicate that low cross-linked polystyrene resins provide optimal swelling properties and accessibility for steroid molecules [49].

Cross-linked polystyrene resins modified with polyethylene glycol spacers demonstrate enhanced performance in steroid synthesis applications [50]. These modifications improve the solvation of resin-bound intermediates and facilitate more efficient synthetic transformations [51]. The incorporation of spacer units also reduces steric hindrance around the reaction site, leading to improved yields and reaction rates.

Synthetic Sequence Optimization

The optimization of synthetic sequences for solid-phase steroid synthesis requires careful consideration of reaction compatibility and protecting group strategies. Research has established optimal protocols for the sequential introduction of functional groups while maintaining the integrity of the steroid framework. Key considerations include the order of synthetic transformations, choice of reagents, and reaction conditions.

Successful solid-phase synthesis of norethindrone analogues typically involves initial attachment of the steroid substrate to the resin through a suitable linker, followed by sequential functional group manipulations. The methodology enables the preparation of structurally diverse compound libraries through parallel synthesis approaches. Final products are obtained through linker cleavage under appropriate conditions, followed by standard purification procedures.

The 5α-reductase enzyme system plays a pivotal role in the biotransformation of norethindrone, catalyzing the reduction of the Δ4-5 double bond in the A-ring of the steroid structure [1]. This enzymatic conversion represents the initial and rate-limiting step in the formation of multiple reduced metabolites with distinct biological activities [2].

Norethindrone undergoes extensive metabolism through 5α-reductase-mediated pathways, with the primary metabolite being 5α-dihydronorethindrone [1] [3]. Studies have demonstrated that this conversion occurs predominantly in hepatic tissues, although extrahepatic metabolism has been documented in target tissues including the uterus, vagina, and breast [1] [2]. The 5α-reduced metabolite 5α-dihydronorethindrone demonstrates markedly different receptor binding characteristics compared to the parent compound, exhibiting reduced progesterone receptor affinity at only 25% of progesterone binding capacity, while simultaneously displaying enhanced androgen receptor affinity at 27% of metribolone binding [1].

Following the initial 5α-reduction, subsequent enzymatic transformations occur through the action of 3α-hydroxysteroid dehydrogenase and 3β-hydroxysteroid dehydrogenase, resulting in the formation of four distinct tetrahydronorethindrone isomers [1] [2]. The major metabolites identified include 3α,5α-tetrahydronorethindrone and 3β,5α-tetrahydronorethindrone, both of which demonstrate substantially reduced progestogenic activity compared to norethindrone [1].

Research conducted in neonatal rat osteoblasts has provided detailed kinetic analysis of norethindrone metabolism, revealing that 36.4% of the parent compound undergoes bioconversion to 5α-reduced metabolites within 48 hours of incubation [2]. The study demonstrated the expression of steroid 5α-reductase type 1 (SRD5A1) in osteoblastic cells, while steroid 5α-reductase type 2 (SRD5A2) expression was not detected [2]. This tissue-specific expression pattern suggests differential metabolic capacity across various anatomical sites.

The biological significance of 5α-reduced norethindrone metabolites extends beyond simple inactivation pathways. Unlike the parent compound, 5α-dihydronorethindrone demonstrates both progestogenic and antiprogestogenic activities, exhibiting characteristics similar to selective progesterone receptor modulators [4]. This dual activity profile may contribute to the complex pharmacological effects observed with norethindrone administration.

Enzyme kinetic studies have established that 5α-reduction represents the rate-determining step in norethindrone metabolism across multiple tissue types [5]. Comparative analysis of uterine, vaginal, and aortic tissues in rats revealed that while all tissues express 5α-reductase activity, the conversion rates vary significantly, with vaginal tissue demonstrating higher metabolic capacity than uterine tissue [5].

Hepatic Cytochrome P450 Isoenzyme Interactions

The cytochrome P450 enzyme system constitutes the primary mechanism for norethindrone oxidative metabolism, with multiple isoenzymes contributing to the biotransformation process [6] [7]. Cytochrome P450 3A4 (CYP3A4) represents the predominant isoenzyme involved in norethindrone hydroxylation, accounting for the majority of oxidative metabolism in hepatic tissues [6] [7] [8].

Mechanistic studies utilizing selective chemical inhibitors have demonstrated that CYP3A4-mediated norethindrone metabolism is potently inhibited by ketoconazole, with an inhibition constant (IC50) of 0.09 μM [6]. Immunoinhibition experiments using CYP3A4-specific antibodies resulted in 96% reduction of norethindrone hydroxylation activity, confirming the central role of this isoenzyme in the metabolic process [6].

Secondary contributions to norethindrone metabolism are provided by CYP2C19 and CYP2C9 isoenzymes [6] [7]. CYP2C19 demonstrates significant correlation with norethindrone hydroxylation in human liver microsomes, while CYP2C9 plays a more prominent role in the bioactivation of norethindrone prodrugs such as lynestrenol [6]. The involvement of CYP2C9 in lynestrenol conversion to norethindrone is evidenced by potent inhibition with sulphaphenazole, exhibiting an IC50 of 2.13 μM [6].

Minor contributions to norethindrone metabolism are provided by CYP1A2 and CYP2A6 isoenzymes, although their clinical significance remains limited at therapeutic concentrations [8]. The relative contribution of these enzymes becomes more relevant under conditions of CYP3A4 inhibition or genetic polymorphism [8].

Drug interaction studies have revealed that norethindrone serves as both a substrate and weak inhibitor of cytochrome P450 enzymes [6]. The compound demonstrates inhibitory activity toward CYP2C9-mediated tolbutamide hydroxylation with an IC50 of 46 μM, suggesting potential for drug-drug interactions with concomitantly administered medications [6].

The clinical implications of cytochrome P450-mediated norethindrone metabolism are significant, particularly regarding drug interactions with CYP3A4 inducers and inhibitors [8]. Strong CYP3A4 inducers may decrease norethindrone efficacy by enhancing clearance, while potent inhibitors can increase exposure by up to 50% [8]. These interactions necessitate careful consideration of concomitant medications during norethindrone therapy.

Hepatic cytochrome P450 enzyme expression demonstrates considerable interindividual variability, influenced by genetic polymorphisms, environmental factors, and concurrent medications [9]. This variability contributes to the observed differences in norethindrone pharmacokinetics and may explain the range of clinical responses observed in patient populations.

Species-Specific Metabolic Profiling Comparisons

Comparative metabolic studies across multiple species have revealed significant differences in norethindrone biotransformation pathways, with implications for extrapolating animal model data to human physiology [10] [11]. These species-specific variations encompass differences in enzyme expression, metabolic rates, and primary sites of biotransformation.

Human subjects demonstrate minimal plasma hydrolysis of norethindrone esters, with less than 2.5% hydrolysis observed in vitro [10]. This contrasts markedly with animal species, where plasma hydrolysis activity varies dramatically. Rabbit plasma exhibits the highest hydrolytic activity, achieving 99.9% hydrolysis of norethindrone enanthate within 90 minutes [10]. Rat plasma demonstrates moderate hydrolytic capacity at 76.1%, while guinea pig plasma shows intermediate activity at 46.0% [10].

The primary site of norethindrone metabolism differs substantially between species. In humans, hepatic metabolism predominates, with minimal contribution from extrahepatic tissues [10]. Conversely, rabbits demonstrate extensive metabolism at the injection site and within the circulation, resulting in rapid systemic clearance [10]. This fundamental difference in metabolic sites has significant implications for pharmacokinetic modeling and dose selection in animal studies.

First-pass metabolism effects show pronounced species variation. Human subjects exhibit extensive hepatic first-pass metabolism, while rats demonstrate both hepatic and intestinal components contributing to the overall first-pass effect [11]. Rabbit studies reveal minimal first-pass effects due to rapid plasma hydrolysis, fundamentally altering the pharmacokinetic profile compared to humans [11].

Bioavailability data further illustrate species-specific differences. Human oral bioavailability ranges from 47-73%, with a mean of 64% [3]. Rat oral bioavailability is significantly lower at 13.7% relative to intravenous administration, reflecting substantial first-pass metabolism [11]. Rabbit oral bioavailability reaches 54%, but this figure is complicated by the rapid plasma hydrolysis that occurs in this species [11].

Tissue-specific metabolic capacity varies significantly between species. Rat studies demonstrate that vaginal tissue exhibits higher norethindrone metabolic capacity than uterine tissue, while aortic tissue shows limited conversion activity [5]. These tissue-specific differences may contribute to the varying target organ responses observed across species.

The metabolic enzyme expression patterns show species-specific variations. Human hepatic tissue expresses multiple cytochrome P450 isoenzymes involved in norethindrone metabolism, with CYP3A4 predominating [8]. Animal studies suggest different isoenzyme contributions, though direct comparative analysis across species remains limited.

Pharmacokinetic parameters demonstrate substantial species differences. Human plasma clearance is approximately 0.4 L/hour/kg, with an elimination half-life of 8-10 hours [3]. Animal studies reveal different clearance rates and half-life values, reflecting the species-specific metabolic patterns.

These species-specific metabolic differences have critical implications for drug development and safety assessment. The rabbit model, while historically used for norethindrone studies, demonstrates poor correlation with human metabolism due to extensive plasma hydrolysis activity [10]. This finding suggests that rabbits may not provide accurate predictions of human pharmacokinetics and emphasizes the importance of species selection in preclinical development programs.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

298.193280068 g/mol

Monoisotopic Mass

298.193280068 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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